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Compound of Interest

Compound Name: Pallidol

Cat. No.: B8271640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

Pallidol, a resveratrol dimer with significant biological interest. The information is presented to

be a valuable resource for researchers in natural product chemistry, pharmacology, and drug

development.

Introduction to Pallidol
Pallidol is a tetracyclic stilbenoid, specifically a dimer of resveratrol, that has been isolated

from various plant sources.[1] It is recognized for its antioxidant and potential anticancer

properties.[2][3] Understanding its structural and physicochemical properties through

spectroscopic analysis is crucial for its development as a potential therapeutic agent. This

guide focuses on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data

of Pallidol.

Spectroscopic Data of Pallidol
The spectroscopic data for Pallidol is summarized below. The data has been compiled from

various public sources and is presented in a structured format for clarity and ease of

comparison.

Mass Spectrometry (MS) Data
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Mass spectrometry data is critical for determining the molecular weight and elemental

composition of a compound. The experimental and predicted mass spectrometry data for

Pallidol are presented in Table 1 and Table 2, respectively.

Table 1: Experimental Mass Spectrometry Data for Pallidol

Ionization
Mode

Mass Analyzer
Precursor Ion
(m/z)

Fragment Ions
(m/z)

Source

ESI- LC-MS 455 [M-H]⁻ 361 [4]

Table 2: Predicted MS/MS Fragmentation Data for Pallidol
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Precursor Ion (m/z) Collision Energy
Predicted Fragment Ions
(m/z)

455.1338 [M+H]⁺ 10V

437.1233, 331.097, 241.0864,

229.0864, 213.0915,

185.0603, 133.029, 107.0497

455.1338 [M+H]⁺ 20V
437.1233, 331.097, 241.0864,

229.0864, 213.0915, 185.0603

455.1338 [M+H]⁺ 40V
437.1233, 331.097, 241.0864,

229.0864, 213.0915, 185.0603

453.1182 [M-H]⁻ 10V

453.1182, 435.1076,

347.0814, 329.0708,

243.0759, 227.0446,

215.0446, 183.029, 135.0446,

107.0497

453.1182 [M-H]⁻ 20V

453.1182, 435.1076,

347.0814, 329.0708,

243.0759, 227.0446,

215.0446, 183.029, 135.0446,

107.0497

453.1182 [M-H]⁻ 40V

453.1182, 435.1076,

347.0814, 329.0708,

243.0759, 227.0446,

215.0446, 183.029, 135.0446,

107.0497

Data predicted by computational models and obtained from public databases.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is essential for elucidating the detailed chemical structure of organic

molecules.

¹H NMR Data
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Experimental ¹H NMR data for Pallidol is not readily available in the public domain as of the

last update of this guide. Researchers are encouraged to perform ¹H NMR analysis upon

isolation or synthesis of the compound.

¹³C NMR Data

A ¹³C NMR spectrum of Pallidol has been reported in the literature. The data was obtained in

deuterated acetone (Acetone-d₆).[5] While the full, raw dataset is available through the original

publication, the specific peak list is not provided here.

Table 3: ¹³C NMR Spectroscopic Data Reference for Pallidol

Nucleus Solvent Frequency Reference

¹³C Acetone-d₆ Not Specified
Molecules2013, 18(6),

7093-7104[5]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of Pallidol,
based on standard methods for polyphenolic compounds.

Sample Preparation for NMR and MS Analysis
Extraction and Purification: Pallidol is typically extracted from plant material using organic

solvents and purified by chromatographic techniques such as column chromatography or

high-performance liquid chromatography (HPLC).

Sample Purity: The purity of the Pallidol sample should be assessed prior to spectroscopic

analysis, for instance by HPLC-DAD or LC-MS, to ensure accurate data. A purity of ≥95% is

recommended.

Solvent Selection: For NMR analysis, a suitable deuterated solvent that fully dissolves the

sample is chosen (e.g., Acetone-d₆, Methanol-d₄, or DMSO-d₆). For MS analysis, a solvent

system compatible with the ionization method is used (e.g., methanol, acetonitrile, water,

often with additives like formic acid or ammonium acetate).
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of purified Pallidol in 0.5-0.7 mL of the chosen

deuterated solvent in an NMR tube.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal resolution.

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.

2D NMR Experiments: To aid in structure elucidation and complete assignment of signals,

various 2D NMR experiments can be performed, such as COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation).

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

Chromatographic Separation: If analyzing a mixture, separate the components using a

suitable reversed-phase HPLC column (e.g., C18) with a gradient elution of water and an

organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of

formic acid to aid ionization.

Ionization: Use Electrospray Ionization (ESI) in both positive and negative ion modes to

determine the most sensitive mode for Pallidol.
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Full Scan MS: Acquire full scan mass spectra to determine the accurate mass of the

molecular ion ([M+H]⁺ or [M-H]⁻).

Tandem MS (MS/MS): Perform fragmentation of the parent ion using collision-induced

dissociation (CID) at various collision energies to obtain a characteristic fragmentation

pattern. This data is crucial for structural confirmation.

Data Analysis: Analyze the data to determine the elemental composition from the accurate

mass measurement and to propose fragmentation pathways based on the MS/MS spectra.

Signaling Pathway Involvement
Pallidol, as a resveratrol dimer, is anticipated to share some of the biological activities of its

monomer, including the modulation of key cellular signaling pathways implicated in cancer.

Resveratrol is known to influence pathways such as the PI3K/Akt/mTOR and MAPK pathways.

[3][6][7]

Below is a simplified representation of the PI3K/Akt signaling pathway, a common target of

polyphenols, created using the DOT language for Graphviz.
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Caption: PI3K/Akt signaling pathway and potential inhibition by Pallidol.

Conclusion
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This technical guide provides a summary of the currently available spectroscopic data for

Pallidol. While some experimental data, particularly for ¹H NMR, remains to be fully publicly

documented, the information provided herein serves as a foundational resource for

researchers. The generalized protocols offer a starting point for obtaining high-quality

spectroscopic data for this promising natural product. Further investigation into its biological

mechanisms of action, guided by its structural characteristics, will be essential for realizing its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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